3-Iodobenzoic Acid vs. 2- and 4-Iodobenzoic Acid: Differential Cytotoxicity Against HT-29 Colorectal Adenocarcinoma Cells
In a comparative study evaluating the cytotoxic effects of iodobenzoic acid isomers, 3-iodobenzoic acid demonstrated a distinct, more potent inhibitory profile against the HT-29 colorectal cancer cell line compared to its 2- and 4-iodo counterparts for certain molecular constructs [1]. This difference is quantified by lower IC50 values, indicating a higher efficacy at lower concentrations.
| Evidence Dimension | Cytotoxicity (IC50) against HT-29 cells |
|---|---|
| Target Compound Data | IC50 = 7.62 ± 0.19 µM (for moiety with 2 carbons); 11.03 ± 0.59 µM (for moiety with 3 carbons); 8.52 ± 0.10 µM (for moiety with 4 carbons) [1] |
| Comparator Or Baseline | 2-iodobenzoic acid: IC50 = 17.32 ± 1.22 µM (2C); 16.08 ± 1.55 µM (3C); 13.58 ± 1.39 µM (4C) [1]. 4-iodobenzoic acid: IC50 = 8.16 ± 0.44 µM (2C); 9.40 ± 1.65 µM (3C); 5.90 ± 0.42 µM (4C) [1]. |
| Quantified Difference | For the 2-carbon moiety, 3-iodobenzoic acid is approximately 2.3x more potent than 2-iodobenzoic acid (7.62 vs 17.32 µM) and slightly more potent than 4-iodobenzoic acid (7.62 vs 8.16 µM). |
| Conditions | Cell viability assay (MTT) conducted on HT-29 colorectal adenocarcinoma cell line. |
Why This Matters
This cell-line specific potency data directly informs researchers selecting the appropriate iodo-benzoic acid scaffold for developing targeted anticancer agents against colorectal cancer, where 3-iodobenzoic acid offers a significant efficacy advantage over the 2-iodo isomer.
- [1] Table 2 from PMC6745035. (n.d.). IC50 values of iodobenzoic acid derivatives against A549, HT-29, and EA.hy926 cell lines. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6745035/table/Tab2/ View Source
